molecular formula C9H15NO2 B11916955 (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid

Cat. No.: B11916955
M. Wt: 169.22 g/mol
InChI Key: HENPBTOHCYVWAU-QMMMGPOBSA-N
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Description

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid (CAS: 50305-67-4) is a chiral non-proteinogenic amino acid with the molecular formula C₉H₁₅NO₂ and a molar mass of 169.22 g/mol . Its structure features an L-alanine backbone substituted at the β-position with a cyclohexene ring (a six-membered unsaturated hydrocarbon). The (S)-configuration at the α-carbon confers stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(2S)-2-amino-3-(cyclohexen-1-yl)propanoic acid

InChI

InChI=1S/C9H15NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h4,8H,1-3,5-6,10H2,(H,11,12)/t8-/m0/s1

InChI Key

HENPBTOHCYVWAU-QMMMGPOBSA-N

Isomeric SMILES

C1CCC(=CC1)C[C@@H](C(=O)O)N

Canonical SMILES

C1CCC(=CC1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Methodology

A scalable one-pot approach employs IDPi catalysts (e.g., 3h ) for enantioselective aminomethylation of bis-silyl ketene acetals (bis-SKAs). The reaction involves:

  • Silylation : Bis-SKA reacts with IDPi to generate a silylated catalyst intermediate.

  • Iminium Formation : α-Aminomethyl ether (e.g., 2a ) forms a methylene iminium-IDPi anion pair.

  • Stereoselective Addition : Bis-SKA adds to the iminium ion, yielding silylated product IV with >97:3 enantiomeric ratio (e.r.).

  • Hydrolysis : Acidic workup releases the free amino acid.

Schöllkopf Bis-Lactim Ether Alkylation

Methodology

This classical method uses a valine-derived bis-lactim ether for stereocontrol:

  • Bis-Lactim Formation : Cyclic dipeptide from glycine and (R)-valine is O-methylated.

  • Alkylation : Deprotonation with n-BuLi followed by alkylation with cyclohex-1-enylmethyl iodide.

  • Acidic Hydrolysis : Cleavage of the bis-lactim yields (S)-enantiomer with >95% ee.

Key Data (Table 2)

StepReagents/ConditionsYield (%)ee (%)
Bis-lactim formationValine, glycine, CH₃I, DMF, 0°C85
AlkylationCyclohex-1-enylmethyl iodide, -78°C7896
Hydrolysis6M HCl, reflux9095

Advantages : High enantioselectivity, adaptable to diverse β-amino acids.
Limitations : Multi-step synthesis, requires chiral auxiliary.

Enzymatic Kinetic Resolution

Methodology

Racemic β-amino acids are resolved using immobilized penicillin G acylase:

  • Acylation : Racemic amino acid is treated with vinyl acetate in phosphate buffer (pH 7.5).

  • Enzymatic Hydrolysis : (R)-enantiomer is selectively deacylated, leaving (S)-amide.

  • Separation : Chromatography isolates (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid with 98% ee.

Key Data (Table 3)

EnzymeSubstrate Conc (mM)Conversion (%)ee (%)
Penicillin G acylase504598

Advantages : Eco-friendly, high optical purity.
Limitations : Max 50% yield due to racemate limitations.

Radical-Mediated Synthesis

Methodology

A photoredox-catalyzed radical cascade introduces the cyclohexene group:

  • Decarboxylation : N-protected β-keto acid undergoes radical decarboxylation under blue LEDs.

  • Cyclohexene Addition : Cyclohexene traps the radical intermediate.

  • Deprotection : TFA cleavage yields the amino acid.

Key Data (Table 4)

PhotocatalystLight SourceTime (h)Yield (%)
Ir(ppy)₃450 nm LEDs1668

Advantages : Modular for diverse side chains.
Limitations : Moderate yields, requires inert conditions.

Comparative Analysis of Methods (Table 5)

MethodYield Range (%)ee (%)ScalabilityCost Efficiency
IDPi Catalysis85–9995–97HighModerate
Schöllkopf Alkylation70–9095–98ModerateLow
Enzymatic Resolution40–5098LowHigh
Radical-Mediated60–75LowModerate

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.

    Reduction: Formation of (S)-2-amino-3-(cyclohexyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

Synthetic Routes
The synthesis of (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid typically involves reactions that create carbon-carbon bonds between cyclohexene and amino acid precursors. Common methods include:

  • Palladium-Catalyzed Reactions : These reactions facilitate the formation of the compound through Suzuki-Miyaura coupling, optimizing yield and purity under controlled conditions.
  • Electrophilic Additions : The cyclohexene moiety allows for diverse reactions, enhancing its utility as a building block in organic synthesis.

Industrial Production
In industrial settings, the compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it valuable for developing novel materials and compounds with specific functionalities.

Biological Research Applications

This compound exhibits significant biological activity, particularly in neuropharmacology. Its structure allows it to interact with various receptors in the central nervous system, influencing synaptic transmission and plasticity.

Neuropharmacological Studies

Research indicates that this compound may act as a neurotransmitter or neuromodulator, with implications for:

  • Excitatory Neurotransmission : It may enhance synaptic responses, contributing to increased neuronal communication.
  • Neuroprotective Effects : Studies suggest potential protective roles against neurodegenerative processes.

Case Studies

Several studies have explored the interactions of this compound with biological systems:

  • Interaction with Receptors : Investigations into its binding affinities to various neurotransmitter receptors have shown promise in modulating synaptic activity.
  • Therapeutic Potential : Ongoing research is assessing its efficacy in treating neurological disorders, highlighting its potential as a therapeutic agent .

Medicinal Chemistry Applications

The compound is being studied for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders. Its unique structure allows for modifications that can enhance its bioactivity and specificity.

Therapeutic Properties

Key areas of investigation include:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Activities : Its interactions within pain pathways are being explored to assess its viability as an analgesic agent.

Mechanism of Action

The mechanism by which (S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on substituents at the β-position of the alanine backbone:

Compound Name Substituent Key Features References
(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid Cyclohexene ring Unsaturated six-membered ring; moderate hydrophobicity
(S)-2-amino-3-(thiophen-2-yl)propanoic acid Thiophene ring Aromatic sulfur-containing heterocycle; enhanced π-π interactions
(S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid Dioxocyclohexadiene ring Two ketone groups; highly polar and redox-active
2-amino-3-(2-methylidenecyclopropyl)propanoic acid Methylidenecyclopropyl group Rigid cyclopropane with exo-methylene; steric hindrance and metabolic stability

Key Observations :

  • The cyclohexene substituent in the target compound introduces moderate hydrophobicity compared to aromatic analogs like the thiophene derivative .
  • The methylidenecyclopropyl analog (CAS: 156-56-9) has a strained cyclopropane ring, which may confer resistance to enzymatic degradation .
Physicochemical Properties
Property This compound (S)-2-amino-3-(thiophen-2-yl)propanoic acid (S)-2-amino-3-(3,4-dioxocyclohexadienyl)propanoic acid
Molecular Weight (g/mol) 169.22 169.22 (estimated) 197.18 (estimated)
Hydrophobicity (LogP) ~1.2 (predicted) ~1.5 (predicted) ~-0.8 (predicted)
Solubility Low in water; soluble in organic solvents Moderate in polar aprotic solvents High in polar solvents (due to ketone groups)

Notes:

  • The cyclohexene analog has lower water solubility than the dioxocyclohexadiene derivative but higher than the thiophene analog due to balanced hydrophobicity .
  • The thiophene analog ’s aromaticity enhances stacking interactions in biological macromolecules, as demonstrated in biocatalytic studies .

Biological Activity

(S)-2-amino-3-(cyclohex-1-en-1-yl)propanoic acid, also known as cyclohexene alanine, is a chiral non-proteinogenic amino acid characterized by a cyclohexene moiety attached to a propanoic acid backbone. Its unique structure contributes to its potential biological activities, including roles in neurotransmission, antioxidant properties, and antimicrobial effects. This article aims to explore the biological activity of this compound based on current research findings.

Molecular Formula

  • Formula : C₉H₁₅NO₂
  • Molar Mass : Approximately 169.22 g/mol

Structural Features

The compound features:

  • An amino group (-NH₂)
  • A carboxylic acid group (-COOH)
  • A cyclohexene ring , which may influence its biological interactions and properties.

Stereochemistry

The (S) configuration indicates that it is one of the enantiomers, which can significantly affect its biological activity and interaction with biological systems.

Neurotransmitter Modulation

Research suggests that this compound may act as a neurotransmitter precursor or modulator. Similar compounds have been studied for their roles in mood regulation and cognitive functions. The structural similarity to common amino acids involved in neurotransmission positions it as a candidate for further pharmacological studies.

Antioxidant Properties

The cyclohexene structure may endow this compound with antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage associated with various diseases.

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial properties, similar to other amino acid derivatives. This suggests that this compound could be explored for therapeutic applications against microbial infections.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
L-TyrosineAromatic amino acid with hydroxyl groupPrecursor for neurotransmitters like dopamine
L-TryptophanIndole ring structurePrecursor for serotonin
L-CycloleucineCyclic structure with amino groupExhibits antibiotic properties

The incorporation of the cyclohexene ring in this compound distinguishes it from other amino acids, potentially enhancing its biological activities compared to simpler analogs.

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes, often involving:

  • Formation of the cyclohexene ring.
  • Attachment of the amino and carboxylic acid groups.
  • Purification steps to achieve desired yield and purity.

Potential Applications

This compound has potential applications in:

  • Medicinal Chemistry : As a building block for novel pharmaceuticals.
  • Biochemistry : In studies related to neurotransmitter dynamics and metabolic pathways.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Neuroprotective Effects

A study examining the neuroprotective effects of compounds similar to this compound found that they could attenuate glutamate-induced neurotoxicity through modulation of signaling pathways such as PI3K-Akt. This suggests a potential role for this compound in neuroprotection .

Antioxidant Activity Assessment

Research evaluating the antioxidant capacities of various amino acids indicated that those with structural similarities to this compound demonstrated significant free radical scavenging abilities, highlighting its potential utility in combating oxidative stress-related conditions .

Q & A

Q. Table 1: Key Hydrogen Bond Parameters (X-ray Data)

Donor-AcceptorDistance (Å)Angle (°)Reference
N–H···O2.90110.4
C–H···O2.85113.6

Advanced: How does the cyclohexene moiety influence this compound’s interaction with biological targets, such as enzymes or receptors?

Answer:
The cyclohexene group enhances lipid solubility, enabling membrane penetration. Interaction studies reveal:

  • Enzyme inhibition: Competes with endogenous substrates (e.g., leucine) in aminoacyl-tRNA synthetases, measured via IC50_{50} values (SPR/ITC assays) .
  • Receptor modulation: Binds to G-protein-coupled receptors (GPCRs) with >10-fold selectivity over aromatic analogs, confirmed by radioligand displacement assays .

Mechanistic Insight:
The strained cyclohexene ring induces conformational changes in target proteins, as shown by molecular dynamics simulations .

Advanced: How do structural analogs of this compound compare in terms of bioactivity, and what methods are used to validate these differences?

Answer:
Analog studies focus on substituent effects:

  • Naphthalene analogs: Exhibit higher binding affinity to hydrophobic pockets (e.g., ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for cyclohexene) but lower solubility .
  • Fluorinated derivatives: Improve metabolic stability (t1/2_{1/2} > 6 h in microsomal assays) but reduce target engagement .

Validation Methods:

  • Dose-response assays: Compare EC50_{50} values across analogs.
  • Computational docking: Predict binding poses using AutoDock Vina .

Q. Table 2: Bioactivity Comparison of Structural Analogs

CompoundTarget Affinity (Kd_d, nM)Solubility (mg/mL)Reference
(S)-2-Amino-3-(cyclohex-1-en-1-yl)12.3 ± 1.24.5
(S)-2-Amino-3-(naphthalen-2-yl)8.9 ± 0.81.2

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:
Discrepancies often arise from:

  • Assay variability: Cell lines (HEK293 vs. CHO) express differing receptor isoforms.
  • Batch purity: Impurities >2% (e.g., cyclohexanol byproducts) skew dose-response curves .

Resolution Strategies:

Orthogonal assays: Confirm activity via both enzymatic (e.g., fluorogenic substrates) and cellular (e.g., cAMP accumulation) readouts.

QC standardization: Use LC-MS to verify purity and quantify degradation products .

Advanced: What methodologies are recommended for assessing enantiomeric purity during large-scale synthesis?

Answer:

  • Chiral stationary phase HPLC: Uses columns like Chiralpak AD-H (hexane:IPA 90:10, 1 mL/min) for baseline separation .
  • Polarimetry: Specific rotation ([α]D25_D^{25} = +15.3°) confirms stereochemical consistency .
  • Stereoselective NMR: Mosher’s ester analysis differentiates enantiomers via 19^{19}F shifts .

Advanced: How does this compound modulate oxidative stress pathways in vitro, and what experimental models are most predictive?

Answer:
In neuronal cell lines (SH-SY5Y), it upregulates Nrf2-mediated antioxidant genes (e.g., HO-1, GCLC) by 3–5 fold via KEAP1 dissociation, measured by qPCR and Western blot .

Predictive Models:

  • Primary astrocytes: Mimic blood-brain barrier penetration (Papp_{app} = 8.2 × 106^{-6} cm/s).
  • Zebrafish embryos: High-throughput screening for ROS reduction (DCFDA fluorescence) .

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